REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:7][CH3:8])N(C)C.[CH3:9][C:10]([CH:12](OC)OC)=O.[O-]CC.[Na+].Cl.[CH3:22][NH:23][C:24]([NH2:26])=[NH:25]>C(O)C>[CH3:8][O:7][CH:3]([O:2][CH3:1])[C:12]1[CH:10]=[CH:9][N:26]=[C:24]([NH:23][CH3:22])[N:25]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(OC)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC(=N)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 10 min before a solution of the
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=NC(=NC=C1)NC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |